molecular formula C14H19NO B5827062 N-cyclopentyl-3,5-dimethylbenzamide

N-cyclopentyl-3,5-dimethylbenzamide

Cat. No.: B5827062
M. Wt: 217.31 g/mol
InChI Key: RWACXSJJOITYTO-UHFFFAOYSA-N
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Description

N-cyclopentyl-3,5-dimethylbenzamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a benzamide core structure substituted with a cyclopentyl group on the amide nitrogen and methyl groups at the 3 and 5 positions of the phenyl ring. This specific substitution pattern is significant as the N-cyclopentylbenzamide scaffold is a common motif found in compounds with various documented biological activities . Researchers utilize this family of compounds as synthetic intermediates or as key structural elements in the development of novel therapeutic agents. For instance, structurally related N-cyclopentyl benzamide derivatives have been investigated as potential inhibitors of specific enzymes, such as MPS1 (Monopolar Spindle 1), a target in oncology research . Other analogues, featuring different substituents on the benzamide ring, have been patented for the treatment of disorders related to ferroptosis, a form of programmed cell death, highlighting the therapeutic potential of this chemical class . The presence of the lipophilic cyclopentyl group and the methyl substituents can be critical for optimizing a compound's binding affinity to biological targets and for fine-tuning its pharmacokinetic properties. This compound is intended for research applications only and is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

N-cyclopentyl-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-10-7-11(2)9-12(8-10)14(16)15-13-5-3-4-6-13/h7-9,13H,3-6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWACXSJJOITYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-3,5-dimethylbenzamide typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dimethylbenzoic acid.

    Amidation Reaction: The carboxylic acid group of 3,5-dimethylbenzoic acid is converted to an amide group by reacting with cyclopentylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalyst Optimization: Employing more efficient catalysts to speed up the reaction and reduce the amount of reagents required.

    Purification: Implementing large-scale purification techniques such as crystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-cyclopentyl-3,5-dimethylbenzamide can undergo oxidation reactions, typically at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Formation of 3,5-dimethylbenzoic acid derivatives.

    Reduction: Formation of N-cyclopentyl-3,5-dimethylbenzylamine.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

Chemistry: N-cyclopentyl-3,5-dimethylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. It may exhibit biological activity that can be harnessed for therapeutic purposes.

Industry: The compound is used in the development of specialty chemicals and advanced materials. Its unique structure makes it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which N-cyclopentyl-3,5-dimethylbenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopentyl group and the amide linkage play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Reactivity

a. N-Methoxy-3,5-dimethylbenzamide

  • Reactivity in Coupling Reactions: In palladium-catalyzed cross-coupling with cyclohexene, N-methoxy-3,5-dimethylbenzamide yields 77% product, outperforming electron-withdrawing substituents (e.g., NO₂: ~50% yield). The electron-donating methyl groups enhance coupling efficiency by stabilizing transition states .
  • However, the cyclopentyl group may improve regioselectivity in directed C–H functionalization due to its rigid structure .

b. N,N-Diisopropyl-3,5-dimethylbenzamide

  • Asymmetric Synthesis : Used in enantioselective lithiation to synthesize planar chiral cyclophanes, achieving 31–42% yields. The diisopropyl groups provide steric control, directing metalation to specific ortho positions .
  • Comparison: The cyclopentyl group offers a single cyclic substituent, reducing steric bulk compared to diisopropyl groups. This may lower enantioselectivity but improve solubility in nonpolar solvents .

b. N-(3,5-Dibromo-4-hydroxyphenyl)-3,5-dimethylbenzamide

  • Transthyretin Binding : This inhibitor (IC₅₀ = 63,095 nM) forms halogen bonds with bromine substituents, critical for disrupting amyloidogenesis .
  • Comparison : The absence of halogens in N-cyclopentyl-3,5-dimethylbenzamide limits its use in halogen-dependent inhibition but increases metabolic stability .

Structural and Crystallographic Insights

a. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Crystal Structure : Features an N,O-bidentate directing group, enabling metal coordination in C–H activation. The hydroxyalkyl group facilitates hydrogen bonding with catalytic metal centers .
  • Comparison: The cyclopentyl group lacks hydrogen-bonding donors, making it less effective in metal coordination but more lipophilic .

b. N-Cyclooctyl-2,5-dimethylbenzamide

  • Molecular weight (259.39 g/mol) exceeds that of the cyclopentyl analog (247.33 g/mol) .

Data Tables

Table 1. Substituent Effects on Coupling Reactions

Compound Substituent Reaction Yield Key Interaction Reference
N-Methoxy-3,5-dimethylbenzamide Methoxy (EDG) 77% Electron donation
This compound Cyclopentyl N/A* Steric hindrance
N-tert-Butyl-3,5-dimethylbenzamide tert-Butyl (EWG) ~60% Hydrophobic stabilization

Q & A

Q. What are the recommended synthetic routes for N-cyclopentyl-3,5-dimethylbenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For example, a related benzamide compound (N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,5-dimethylbenzamide) is synthesized via coupling reactions between substituted benzamides and intermediates under controlled conditions . Key steps include:
  • Acylation : React 3,5-dimethylbenzoic acid derivatives with cyclopentylamine using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
  • Purification : Employ column chromatography (silica gel, n-hexane/EtOAc gradients) or HPLC to isolate the product .
    Optimization : Adjust reaction temperature (e.g., 80°C for bromination ), solvent polarity, and catalyst loading to improve yield (>85%) and purity (>95%).

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions (e.g., δ = 2.35 ppm for methyl groups ).
  • Mass Spectrometry (MS) : High-resolution MS (HR-MS) to verify molecular weight (e.g., [M+] at m/z 426.5 ).
  • Infrared (IR) Spectroscopy : Identify amide C=O stretches (~1630 cm⁻¹) and aromatic C-H bends .
  • HPLC : Validate purity (>99%) using reverse-phase columns and UV detection .

Q. How should researchers assess the chemical stability of this compound under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by:
  • Temperature Variation : Store at -20°C, 4°C, and 25°C for 1–6 months, monitoring degradation via HPLC .
  • Light Exposure : Test under UV/visible light to assess photostability.
  • pH Sensitivity : Evaluate solubility and stability in buffered solutions (pH 3–9) .

Advanced Research Questions

Q. What in vitro methodologies are appropriate for evaluating the anticancer potential of this compound?

  • Methodological Answer : Use the following assays:
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Apoptosis Detection : Flow cytometry with Annexin V/PI staining.
  • Molecular Docking : Simulate interactions with targets like BCAT2 (IC50 ~63,095 nM in related compounds ).

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace cyclopentyl with cyclohexyl or vary methyl groups) .
  • Biological Testing : Compare antimicrobial (MIC assays) or anticancer activity across derivatives .
  • Computational Modeling : Use QSAR models to predict activity based on electronic (HOMO/LUMO) and steric parameters .

Q. What strategies resolve contradictions in reported biological activity data for benzamide derivatives?

  • Methodological Answer : Address discrepancies via:
  • Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between lipophilicity and activity ).
  • Mechanistic Follow-Up : Use knockout cell lines or enzyme inhibition assays to confirm target specificity .

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